![molecular formula C14H9N5O3S B5671570 3-nitro-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5671570.png)
3-nitro-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
The compound "3-nitro-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide" belongs to a class of chemicals that typically exhibit significant biological activities. This class includes thiadiazole derivatives, which are known for their diverse pharmacological properties. The focus on such compounds arises from their potential in various applications, including materials science and medicinal chemistry.
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves multi-step chemical reactions, starting from basic precursors to more complex structures. For instance, the synthesis can include steps such as cyclization of thiosemicarbazide derivatives, amidation, and further functionalization to introduce nitro groups or pyridine rings (Dani et al., 2013).
Molecular Structure Analysis
The molecular structure of such compounds is usually confirmed using spectroscopic methods like IR, 1H NMR, 13C NMR, and sometimes X-ray crystallography. These techniques provide detailed information about the arrangement of atoms within the molecule, crucial for understanding its chemical behavior (Adhami et al., 2014).
Chemical Reactions and Properties
Thiadiazole derivatives participate in a range of chemical reactions, contributing to their versatile chemical properties. They can act as ligands in coordination chemistry, engage in nucleophilic substitution reactions, and undergo various transformations that alter their pharmacological profile (Androsov & Neckers, 2007).
properties
IUPAC Name |
3-nitro-N-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5O3S/c20-12(9-3-1-5-11(7-9)19(21)22)16-14-18-17-13(23-14)10-4-2-6-15-8-10/h1-8H,(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVCFQVHMUTKRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NN=C(S2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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